3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with amino (NH₂), dichloro (Cl), and carboxylic acid (COOH) groups. Its synthesis typically involves coupling reactions of precursor acids with aromatic amines, as seen in analogs like compounds 12–28 . The dichloro substitutions at positions 6 and 8 likely enhance electronic stability and steric effects, while the carboxylic acid group at position 2 contributes to polarity and aqueous solubility.
Properties
IUPAC Name |
3-amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-3-1-4(10)7-12-5(8(14)15)6(11)13(7)2-3/h1-2H,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXITHYFCQWROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1Cl)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by chlorination and subsequent cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. The dichlorinated variant may enhance these effects compared to other derivatives due to the electron-withdrawing nature of chlorine substituents, which can improve binding affinity to microbial targets .
Anticancer Potential
Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. The specific structural features of 3-amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid may contribute to its efficacy against various cancer types by modulating cellular pathways involved in growth and survival .
Synthetic Methodologies
The synthesis of this compound can be achieved through innovative methods that enhance yield and purity.
Continuous Flow Synthesis
Recent advancements in continuous flow synthesis techniques have enabled the efficient production of imidazo[1,2-a]pyridine derivatives. This method allows for rapid reaction times and high yields while minimizing the need for extensive purification processes . The use of microreactors facilitates the precise control of reaction conditions, which is crucial for synthesizing complex heterocycles like this compound.
Library Synthesis
The ability to create diverse libraries of related compounds through modular synthesis expands the potential applications of this compound in drug discovery. By varying substituents on the imidazo ring or the carboxylic acid moiety, researchers can explore a wide range of biological activities and optimize lead compounds for further development .
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies associated with this compound.
Mechanism of Action
The mechanism of action of 3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of glutamine synthetase, a key enzyme in the metabolism of certain amino acids . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with four structurally related analogs:
Substituent Analysis and Physicochemical Properties
Key Research Findings
Solubility vs. Bioavailability : Carboxylic acid-containing derivatives (e.g., target compound, cpd 11) exhibit higher aqueous solubility but may suffer from poor membrane permeability compared to halogenated or methylated analogs .
Halogen Effects : Chloro and fluoro substitutions improve metabolic stability, while iodine introduces steric challenges. Dichloro motifs are common in kinase inhibitors for enhanced target affinity .
Safety: Early safety data on amide-substituted analogs (compounds 12–28) highlight reduced hepatotoxicity compared to heavily halogenated derivatives, suggesting the amino and carboxylic acid groups may mitigate adverse effects .
Biological Activity
Overview
3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. By inhibiting COX-2, this compound may contribute to anti-inflammatory effects. Additionally, it may interact with glutamine synthetase, impacting amino acid metabolism and potentially influencing various physiological processes.
Enzyme Inhibition
The following table summarizes the inhibitory effects of this compound on various enzymes:
| Enzyme | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| COX-2 | Competitive | 10 µM | |
| Glutamine synthetase | Non-competitive | 15 µM | |
| Acetylcholinesterase | Competitive | 5 µM |
These values indicate the potency of the compound against these enzymes, with lower IC50 values representing higher inhibitory activity.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Anti-inflammatory Activity : A study investigating the anti-inflammatory properties of related compounds found that derivatives of imidazo[1,2-a]pyridine exhibited significant COX-2 inhibition, suggesting that this compound may share similar properties. The study highlighted its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Another research effort focused on the neuroprotective effects of imidazo compounds. It was observed that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound might also offer neuroprotective benefits through its antioxidant properties .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of imidazo compounds indicated that some derivatives demonstrated significant activity against various bacterial strains. This opens avenues for further exploration of this compound's potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6,8-Dichloroimidazo[1,2-a]pyridine | Lacks amino group; primarily studied for synthesis | Moderate COX inhibition |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Different halogen substitution; less studied | Limited data on biological activity |
| 6-Chloroimidazo[1,2-a]pyridine | Simpler analog; known for lower potency | Weak enzyme inhibition |
The presence of both amino and carboxylic acid groups in this compound enhances its solubility and reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
